molecular formula C16H22F2N2O2S2 B2389668 2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034583-19-0

2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2389668
M. Wt: 376.48
InChI Key: ZDWIECLPONWUDZ-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical substance with the molecular formula C16H22F2N2O2S2 and a molecular weight of 376.481.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, piperidone analogs, which could potentially include this compound, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day2.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, based on its molecular formula, it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, compounds bearing a piperidone skeleton, which this compound may possess, have been synthesized to mimic naturally occurring alkaloids and steroids, and to study their biological activity2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the search results. However, based on its molecular formula and weight, it can be inferred that it is a relatively large molecule with potential for complex interactions due to the presence of multiple different types of atoms1.


Scientific Research Applications

Glycosylation Studies

  • Glycosylation Reactions : Compounds similar to the one , particularly those involving benzenesulfinyl piperidine, have been used in the activation of thioglycosides for glycosylation reactions. This process is crucial for the synthesis of diverse glycosidic linkages, fundamental in the development of various biochemical compounds (Crich & Smith, 2001).

Corrosion Inhibition

  • Quantum Chemical Studies for Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, crucial for protecting industrial equipment and ensuring the longevity of metal components. Molecular dynamics simulations and quantum chemical calculations help in understanding these compounds' adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Material Science

  • Structural and Thermal Studies : Research into compounds with piperidine and benzenesulfonyl groups includes exploring their structural, thermal, and optical properties. Such studies are vital for developing new materials with potential applications in electronics, pharmaceuticals, and other industries (Karthik et al., 2021).

Herbicide Development

  • Herbicidal Applications : The development of new herbicidal compounds often involves the synthesis of intermediates with benzenesulfonamide groups. These compounds are key in creating effective herbicides for agriculture, enhancing crop protection and yield (Hamprecht et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It is recommended to handle all chemical substances with appropriate safety measures.


Future Directions

properties

IUPAC Name

2,6-difluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2S2/c17-14-2-1-3-15(18)16(14)24(21,22)19-10-12-4-7-20(8-5-12)13-6-9-23-11-13/h1-3,12-13,19H,4-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWIECLPONWUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

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